D-Glyceric acid calcium salt dihydrate
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Overview
Description
D-Glyceric acid calcium salt dihydrate, also known as ®-2,3-Dihydroxypropanoic acid calcium salt dihydrate, is a chemical compound with the molecular formula C6H10O8·Ca·2H2O and a molecular weight of 286.25 g/mol . It is a white to off-white solid that is slightly soluble in water and has a melting point of 134°C (dec.) . This compound is of interest in biochemistry and biomedical research due to its role in calcium ion signaling pathways and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glyceric acid calcium salt dihydrate can be synthesized through the enzymatic conversion of L-tartrate to D-glycerate using microorganisms such as Pseudomonas sp. group Ve-2 . The enzyme L-tartrate decarboxylase catalyzes this conversion with high selectivity and yield . Another method involves the oxidation of methyl-D-glucopyranoside followed by hydrolysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
D-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of esters.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palmitoyl chloride, linoleoyl chloride, and various oxidizing agents . The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound include diacylester derivatives and other esterified compounds .
Scientific Research Applications
D-Glyceric acid calcium salt dihydrate has several scientific research applications:
Mechanism of Action
D-Glyceric acid calcium salt dihydrate exerts its effects primarily through its role as a source of calcium ions. Calcium ions act as secondary messengers in intracellular signaling cascades, regulating various physiological processes such as muscle contraction, neurotransmitter release, and gene expression . The compound facilitates the investigation of calcium-mediated cellular responses and signaling mechanisms by modulating intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Lactic acid calcium salt: Similar in structure but differs in the position of hydroxyl groups.
Malic acid calcium salt: Contains an additional carboxyl group compared to D-glyceric acid calcium salt dihydrate.
Citric acid calcium salt: Contains multiple carboxyl groups and hydroxyl groups, making it more complex.
Uniqueness
This compound is unique due to its specific role in calcium ion signaling and its high selectivity in enzymatic synthesis . Its ability to modulate intracellular calcium levels makes it particularly valuable in biochemical and biomedical research .
Properties
Molecular Formula |
C6H14CaO10 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
calcium;(2R)-2,3-dihydroxypropanoate;dihydrate |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 |
InChI Key |
OKEVQKKVYQHNFW-AKYROZSLSA-L |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |
Origin of Product |
United States |
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